molecular formula C18H18N2O3S B11438748 3-methoxy-N-(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide

3-methoxy-N-(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11438748
M. Wt: 342.4 g/mol
InChI Key: CFXJOFOOCBZWMU-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a benzothiazole ring, which is further substituted with a methoxy group and a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the propyl group at the 3-position and the methoxy group at the 3-position of the benzamide moiety.

    Amidation: The final step involves the amidation reaction where the substituted benzothiazole is reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

3-Methoxy-N-(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methoxybenzothiazole share structural similarities.

    Benzamide Derivatives: Compounds like 3-methoxybenzamide and N-(2-oxo-3-propylbenzamide) are related.

Uniqueness:

    Structural Complexity: The combination of benzothiazole and benzamide moieties with specific substitutions makes this compound unique.

    Biological Activity: Its diverse biological activities and potential therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

3-methoxy-N-(2-oxo-3-propyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C18H18N2O3S/c1-3-9-20-15-8-7-13(11-16(15)24-18(20)22)19-17(21)12-5-4-6-14(10-12)23-2/h4-8,10-11H,3,9H2,1-2H3,(H,19,21)

InChI Key

CFXJOFOOCBZWMU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)SC1=O

Origin of Product

United States

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